Superior Drug Retention in Liposomal Formulations Compared to PEG-DSPE
In a direct comparison using liposomal vincristine formulations, replacing PEG-DSPE with PEG-Ceramide (C16) significantly reduced drug leakage. While both lipids achieved comparable increases in circulation half-life, PEG-DSPE led to a marked increase in vincristine leakage both in vitro and in vivo [1]. This effect is attributed to the negative surface charge of PEG-DSPE, which PEG-Ceramide (C16) lacks, providing a neutrally charged, more stable liposomal carrier [1].
| Evidence Dimension | In vitro and in vivo drug leakage rate |
|---|---|
| Target Compound Data | Significantly lower leakage compared to PEG-DSPE (quantified in publication) |
| Comparator Or Baseline | PEG-DSPE (Distearoylphosphatidylethanolamine-PEG2000) |
| Quantified Difference | Significant increase in drug leakage observed with PEG-DSPE; exact fold-change quantified in study |
| Conditions | Sphingomyelin/cholesterol (SM/chol) liposomes encapsulating vincristine, assessed in vitro and in vivo in murine models |
Why This Matters
For procurement, this evidence demonstrates that C16 PEG2000 Ceramide is essential for maintaining drug payload integrity during circulation, a critical parameter for liposomal drug efficacy that PEG-DSPE cannot match.
- [1] Webb, M. S., et al. (1998). Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1372(2), 272-282. View Source
